2-(Hydroxymethyl)-2-phenylpropane-1,3-diol
Overview
Description
OSM-S-665 is a compound that belongs to the class of aminothienopyrimidine benzene sulfonamidesIt is structurally related to other compounds in the aminothienopyrimidine series, which have shown promising activity against Plasmodium falciparum, the parasite responsible for malaria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-665 typically involves the construction of the aminothienopyrimidine scaffold followed by the introduction of the benzene sulfonamide moiety. The synthetic route can be summarized as follows:
Construction of the Thienopyrimidine Scaffold: This involves the cyclization of a thiophene derivative with a suitable amine to form the thienopyrimidine core.
Introduction of the Benzene Sulfonamide Moiety: The thienopyrimidine core is then reacted with a sulfonyl chloride derivative to introduce the benzene sulfonamide group.
Industrial Production Methods: Industrial production of OSM-S-665 would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: OSM-S-665 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Halogenated derivatives of OSM-S-665.
Scientific Research Applications
OSM-S-665 has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential therapeutic applications in treating malaria and other parasitic infections.
Industry: Used in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of OSM-S-665 involves the inhibition of Plasmodium falciparum asparagine tRNA synthetase. This enzyme is crucial for protein synthesis in the parasite. OSM-S-665 acts as a pro-inhibitor, forming a covalent adduct with the enzyme, thereby blocking its activity and leading to the inhibition of protein translation and activation of the amino acid starvation response .
Comparison with Similar Compounds
OSM-S-106: Another aminothienopyrimidine benzene sulfonamide with similar antimalarial activity.
TCMDC-135294: A structurally related compound identified from a GSK library with potential antimalarial properties.
Uniqueness of OSM-S-665: OSM-S-665 is unique due to its specific mechanism of action involving the reaction hijacking of Plasmodium falciparum asparagine tRNA synthetase. This makes it a promising candidate for overcoming resistance to current antimalarial drugs.
Properties
IUPAC Name |
2-(hydroxymethyl)-2-phenylpropane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c11-6-10(7-12,8-13)9-4-2-1-3-5-9/h1-5,11-13H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOHRYWQNVCEHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50516666 | |
Record name | 2-(Hydroxymethyl)-2-phenylpropane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50516666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4704-99-8 | |
Record name | 2-(Hydroxymethyl)-2-phenylpropane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50516666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-(Hydroxymethyl)-2-phenylpropane-1,3-diol in the synthesis of single molecule magnets?
A: this compound (H3L) acts as a chelating ligand in the formation of tetranuclear iron(III) complexes, which exhibit SMM behavior. The deprotonated ligand (L3-) bridges three iron(III) ions, forming a propeller-like structure. [, , , ]
Q2: How does the presence of the pyrenyl group in a modified H3L ligand impact the properties of the resulting SMM?
A: Researchers functionalized H3L with a pyrenyl group to facilitate grafting of the SMM onto carbon nanotubes (CNTs). The pyrenyl group enables non-covalent π-stacking interactions with the CNT surface, allowing for controlled deposition of the SMM without significantly altering the CNT's conductance. []
Q3: Can the central iron(III) ion in these SMMs be substituted with other metal ions? What is the effect on the SMM properties?
A: Yes, studies have shown that replacing the central iron(III) ion with chromium(III) in the [Fe4(L)2(dpm)6] (Hdpm = dipivaloylmethane) SMM results in a new heterometallic complex, [Fe3Cr(L)2(dpm)6]. This substitution leads to a reduction in the magnetic anisotropy and a lower energy barrier for magnetization reversal, although SMM behavior is retained. []
Q4: How does the packing of SMMs on a surface influence their magnetic properties?
A: Computational studies using a combination of molecular mechanics (MM) and density functional theory (DFT) have demonstrated that the packing of SMMs, specifically [Fe4(L)2(dpm)6], on a gold (Au(111)) surface can influence their geometry and magnetic properties. Long-range and edge effects within the monolayer were shown to impact both the Fe4 structures and the orientations of their easy axes of magnetization. []
Q5: What are the potential advantages of using fluorinated β-diketonato ligands in the synthesis of SMMs?
A: Incorporating fluorinated β-diketonato ligands, such as pivaloyltrifluoroacetone (pta), can enhance the volatility and processability of the resulting SMMs. For example, the fluorinated complex [Fe4(L)2(pta)6] exhibits a lower sublimation temperature compared to its non-fluorinated counterpart, [Fe4(L)2(dpm)6], facilitating vapor-phase processing techniques. []
- Toward Mesoscale Properties of Self-Assembled Monolayers of SMM on Au(111): An Integrated Ad Hoc FF and DFT Study.
- Enhanced vapor-phase processing in fluorinated Fe4 single-molecule magnets.
- Single-molecule-magnet carbon-nanotube hybrids.
- Slow magnetic relaxation from hard-axis metal ions in tetranuclear single-molecule magnets.
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